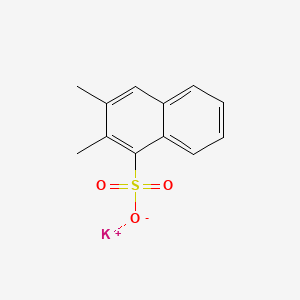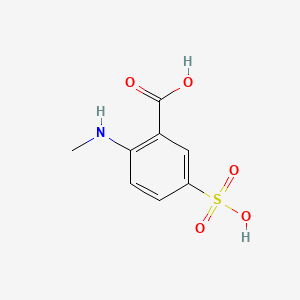
1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate is a complex organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of an imidazole ring substituted with a 4-chlorophenylazo group and two methyl groups The methyl sulfate group is attached to the nitrogen atom of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate typically involves the reaction of 1,3-dimethylimidazole with 4-chlorophenylazobenzene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the formation of the desired product. The methyl sulfate group is introduced through a subsequent reaction with methyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazolium compound.
Reduction: Amino derivatives of the imidazolium compound.
Substitution: Various substituted imidazolium salts, depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mécanisme D'action
The mechanism of action of 1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azo group can undergo redox reactions, influencing cellular processes. The imidazolium ring can interact with nucleic acids and proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazolium, 1,3-bis(4-chlorophenyl)-, chloride: Similar structure but with different substituents.
1H-Imidazolium, 1,3-bis[2-(4-chlorophenyl)-2-oxoethyl]-, bromide: Contains oxoethyl groups instead of the azo group.
1,3-Disulfonic acid imidazolium hydrogen sulfate: Different functional groups but similar imidazolium core.
Uniqueness
1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate is unique due to the presence of the 4-chlorophenylazo group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
63589-32-2 |
|---|---|
Formule moléculaire |
C12H15ClN4O4S |
Poids moléculaire |
346.79 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(1,3-dimethylimidazol-1-ium-2-yl)diazene;methyl sulfate |
InChI |
InChI=1S/C11H12ClN4.CH4O4S/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
KHAMULZYMZWZLN-UHFFFAOYSA-M |
SMILES canonique |
CN1C=C[N+](=C1N=NC2=CC=C(C=C2)Cl)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


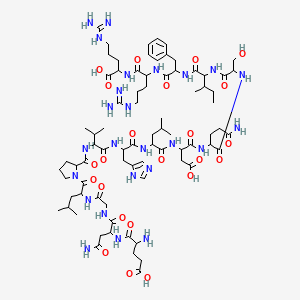

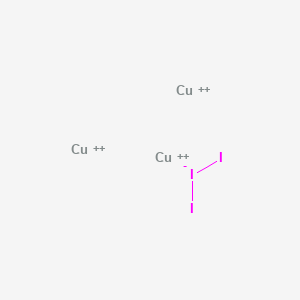
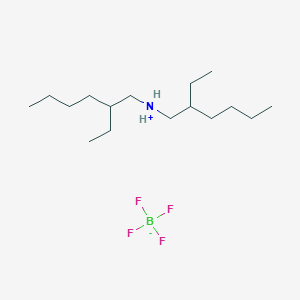

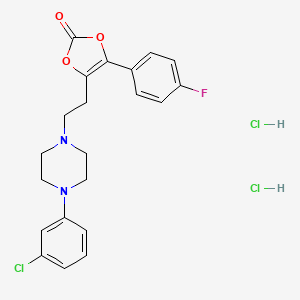





![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
